molecular formula C22H22N2O4S B492825 4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide CAS No. 690245-55-7

4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide

Cat. No.: B492825
CAS No.: 690245-55-7
M. Wt: 410.5g/mol
InChI Key: NHMHYPPMXWIHMH-UHFFFAOYSA-N
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Description

4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzoyl chloride derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group may interact with receptor sites, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.

    N-(4-Methylphenyl)benzamide: Similar benzamide moiety but lacks the sulfonyl and methoxy groups.

Uniqueness

4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-16-6-12-19(13-7-16)24-22(25)18-10-8-17(9-11-18)15-23-29(26,27)21-5-3-4-20(14-21)28-2/h3-14,23H,15H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHYPPMXWIHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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